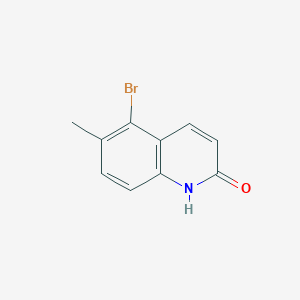

5-bromo-6-methyl-2(1H)-quinolinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROUSPITUKLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016316-14-5 | |

| Record name | 5-bromo-6-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Bromo 6 Methyl 2 1h Quinolinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Stereochemical Analysis

The ¹H and ¹³C NMR spectra of 5-bromo-6-methyl-2(1H)-quinolinone provide foundational information for its structural assignment. Analysis of the chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise localization of each proton and carbon atom in the molecule's framework.

In the ¹H NMR spectrum, the presence of a singlet for the methyl group (CH₃) protons confirms its attachment to a quaternary carbon. The aromatic protons exhibit distinct signals in the downfield region, with their splitting patterns revealing their relative positions on the quinolinone core. The protons on the pyridinone ring typically show characteristic doublet or multiplet signals.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is readily identified by its characteristic downfield shift. The signals for the aromatic and methyl carbons appear in their expected regions, and the specific chemical shifts are influenced by the electronic effects of the bromine atom and the methyl group.

¹H and ¹³C NMR Spectroscopic Data for 5-Bromo-6-methyl-2(1H)-quinolinone

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | Data not available in search results | Data not available in search results |

| H-3 | Data not available in search results | Data not available in search results |

| H-4 | Data not available in search results | Data not available in search results |

| H-7 | Data not available in search results | Data not available in search results |

| H-8 | Data not available in search results | Data not available in search results |

| C-2 | - | Data not available in search results |

| C-3 | - | Data not available in search results |

| C-4 | - | Data not available in search results |

| C-4a | - | Data not available in search results |

| C-5 | - | Data not available in search results |

| C-6 | - | Data not available in search results |

| C-7 | - | Data not available in search results |

| C-8 | - | Data not available in search results |

| C-8a | - | Data not available in search results |

| CH₃ | - | Data not available in search results |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopy provide valuable insights into the functional groups present in the molecule and its electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-bromo-6-methyl-2(1H)-quinolinone displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching of the lactam ring. The N-H stretching vibration of the quinolinone ring is also a key diagnostic peak. Additionally, the spectrum shows absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic rings. The presence of the C-Br bond can also be identified by its characteristic absorption in the lower frequency region of the spectrum.

Characteristic FT-IR Absorption Bands for 5-Bromo-6-methyl-2(1H)-quinolinone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | Data not available in search results |

| C=O (lactam) | Stretching | Data not available in search results |

| C-H (aromatic) | Stretching | Data not available in search results |

| C-H (methyl) | Stretching | Data not available in search results |

| C=C (aromatic) | Stretching | Data not available in search results |

| C-Br | Stretching | Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 5-bromo-6-methyl-2(1H)-quinolinone, typically recorded in a suitable solvent like ethanol (B145695) or methanol (B129727), reveals information about the electronic transitions within the molecule. The quinolinone system, being a conjugated aromatic system, is expected to exhibit strong absorption bands in the UV region. These absorptions are due to π → π* transitions within the fused ring system. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by the presence of substituents like the bromine atom and the methyl group.

UV-Vis Absorption Maxima for 5-Bromo-6-methyl-2(1H)-quinolinone

| Solvent | λ_max (nm) |

| Data not available in search results | Data not available in search results |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern. For 5-bromo-6-methyl-2(1H)-quinolinone, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms its elemental composition (C₁₀H₈BrNO).

The mass spectrum of the compound will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for quinolinones may include the loss of CO, as well as cleavages related to the substituents on the aromatic ring. Predicted mass spectrometry data indicates a monoisotopic mass of 236.97893 Da. uni.lu The predicted collision cross section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been calculated. uni.lu

Predicted Mass Spectrometry Data for 5-Bromo-6-methyl-2(1H)-quinolinone Adducts

| Adduct | m/z |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

| [M-H]⁻ | 235.97165 |

| [M+NH₄]⁺ | 255.01275 |

| [M+K]⁺ | 275.94209 |

| [M+H-H₂O]⁺ | 219.97619 |

| [M+HCOO]⁻ | 281.97713 |

| [M+CH₃COO]⁻ | 295.99278 |

| [M]⁺ | 236.97838 |

Data from PubChem uni.lu

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction of 5-Bromo-6-methyl-2(1H)-quinolinone and Analogues

For instance, the crystal structures of several substituted quinolin-2(1H)-ones have been resolved, offering valuable comparative data. A study by Aly et al. (2022) performed single-crystal X-ray diffraction on compounds including 4-hydroxy-1-methylquinolin-2(1H)-one. researchgate.nethelsinki.fi The diffraction data for these analogues were typically collected at low temperatures (e.g., 123 K) to minimize thermal vibrations and obtain a more precise structural model. helsinki.fi

The table below presents representative crystallographic data for an analogous quinolinone derivative, 4-hydroxy-1-methylquinolin-2(1H)-one, to illustrate the type of information obtained from such studies.

| Compound | 4-hydroxy-1-methylquinolin-2(1H)-one |

| Empirical Formula | C₁₀H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.613(3) |

| b (Å) | 7.375(3) |

| c (Å) | 13.045(5) |

| α (°) ** | 90 |

| β (°) | 104.99(3) |

| γ (°) | 90 |

| Volume (ų) ** | 800.7(5) |

| Z | 4 |

| Data sourced from Aly et al. (2022) researchgate.nethelsinki.fi |

This data for an analogous compound suggests that 5-bromo-6-methyl-2(1H)-quinolinone would likely exhibit a planar quinolinone core, with the bromine and methyl substituents influencing the precise packing arrangement in the solid state.

Analysis of Hydrogen Bonding and Intermolecular Interactions in the Crystal Lattice

The supramolecular architecture of quinolinone crystals is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The presence of the N-H proton and the carbonyl C=O group in the 2(1H)-quinolinone scaffold makes it an ideal candidate for forming robust hydrogen bonds.

In the crystal lattice of quinolinone analogues, the most prominent interaction is typically the N-H···O hydrogen bond, which links adjacent molecules. For example, in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol, a related compound, molecular dimers are formed via a conventional O-H···N hydrogen bond. researchgate.net For 2(1H)-quinolinones, this interaction would manifest as a centrosymmetric dimer, where two molecules are held together by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

Beyond this primary hydrogen bonding, other weaker interactions contribute to the stability of the crystal lattice. These can include:

C-H···O contacts: Interactions between aromatic or methyl C-H groups and the carbonyl oxygen atom can further link the primary hydrogen-bonded dimers into more extended chains or sheets. researchgate.net

π-π stacking: The planar aromatic rings of the quinolinone system can interact through π-π stacking. The degree of offset or face-to-face stacking is influenced by the steric and electronic nature of the substituents.

Halogen bonding: The bromine atom in 5-bromo-6-methyl-2(1H)-quinolinone could participate in halogen bonding (Br···O or Br···Br interactions), which are known to be significant directional interactions in crystal engineering. For instance, in the structure of 5,7-dibromo-2-methylquinolin-8-ol, a Br···Br contact is observed, which connects the hydrogen-bonded dimers. researchgate.net

Computational Chemistry and Molecular Modeling of 5 Bromo 6 Methyl 2 1h Quinolinone

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules. For 5-bromo-6-methyl-2(1H)-quinolinone, these investigations provide insights into its electronic characteristics and predict its behavior in chemical reactions and spectroscopic experiments.

Density Functional Theory (DFT) for Ground State Electronic Properties and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state electronic properties and reactivity of molecules. For quinolinone derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to determine their electronic structures and reactivity. ekb.egekb.eg The presence of electron-donating or electron-withdrawing groups on the quinolinone ring can significantly influence the electronic properties. For instance, studies on similar quinoline (B57606) derivatives have shown that substituents alter the electron distribution and, consequently, the molecule's reactivity. researchgate.net In the case of 5-bromo-6-methyl-2(1H)-quinolinone, the bromine atom acts as an electron-withdrawing group, while the methyl group is weakly electron-donating. DFT calculations can quantify these effects by computing various electronic descriptors.

Global chemical reactivity descriptors derived from DFT, such as chemical hardness, global softness, electrophilicity, and electronegativity, offer valuable information about the stability and reactivity of the molecule. ekb.eg For a series of novel pyrazolyl quinolinone derivatives, these parameters were calculated to understand their charge transfer characteristics. ekb.eg

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scielo.brmalayajournal.org

For substituted quinolinones, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance. In a study on pyrazolyl quinolinone derivatives, the HOMO and LUMO energies were used to describe the extent of charge transfer within the molecules. ekb.eg

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity. malayajournal.org It provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Red regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack. For quinolinone derivatives, MEP analysis helps in identifying the reactive sites for interactions with biological macromolecules. scielo.br

| Parameter | Description | Significance for 5-bromo-6-methyl-2(1H)-quinolinone |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| MEP Analysis | Visualizes the electrostatic potential on the molecular surface. | Identifies nucleophilic and electrophilic sites, predicting intermolecular interactions. |

This table provides a qualitative description of FMO and MEP parameters. Specific calculated values for 5-bromo-6-methyl-2(1H)-quinolinone are not available in the provided search results.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of vibrational modes. researchgate.net For instance, a study on 2,2'-biquinolines showed excellent agreement between experimental and computed vibrational and NMR spectra at the B3LYP/6-311+G(d,p) level of theory. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps in the structural elucidation of the compound. For novel quinolinone derivatives, simulated ¹H and ¹³C-NMR chemical shifts have been compared with experimental results. ekb.eg While specific experimental spectra for 5-bromo-6-methyl-2(1H)-quinolinone are not detailed in the provided results, this comparative approach is a standard procedure in the characterization of new compounds.

Molecular Simulation Techniques

Molecular simulation techniques provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and interactions with biological targets.

Conformational Landscape Analysis and Energy Minimization

Molecules with rotatable bonds can exist in various conformations. Conformational analysis aims to identify the stable conformers and their relative energies. rsc.org This is crucial for understanding a molecule's shape and how it might interact with a biological receptor. The process typically involves a conformational search to generate a wide range of possible structures, followed by energy minimization to find the most stable, low-energy conformations. hakon-art.comtsijournals.comnih.gov

For quinolinone derivatives, understanding the preferred conformation is a key step before performing molecular docking studies. A study on two novel 4(1H)-quinolinones involved a conformational analysis to understand their three-dimensional structure. scielo.br Different algorithms, such as steepest descent and conjugate gradient, can be employed for energy minimization. hakon-art.com

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. nih.gov

Quinoline and quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. nih.govugm.ac.idnih.govrsc.org Docking studies of quinoline derivatives with the EGFR active site have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. ugm.ac.id For instance, a study on 6-bromo-quinazoline derivatives involved molecular docking against EGFR to predict their binding modes, with calculated binding energies of -6.7 and -5.3 kcal/mol for two of the compounds.

While no specific docking studies for 5-bromo-6-methyl-2(1H)-quinolinone have been reported in the provided search results, its structural similarity to known EGFR inhibitors suggests that it could be a potential candidate for targeting this kinase. A hypothetical docking study would involve placing the minimized conformation of 5-bromo-6-methyl-2(1H)-quinolinone into the ATP-binding site of EGFR and evaluating the binding energy and key interactions.

| Biological Target | Rationale for Hypothesis | Potential Interactions |

| Epidermal Growth Factor Receptor (EGFR) | The quinoline/quinazolinone scaffold is present in many known EGFR inhibitors. nih.govugm.ac.idnih.gov | Hydrogen bonding with key residues in the ATP-binding site (e.g., Met793), hydrophobic interactions. |

| Other Tyrosine Kinases | Quinoline derivatives are known to inhibit various tyrosine kinases involved in cancer. | Similar to EGFR, involving hydrogen bonds and hydrophobic interactions within the kinase domain. |

This table presents hypothesized biological targets for 5-bromo-6-methyl-2(1H)-quinolinone based on the activity of structurally related compounds.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a fundamental computational technique for analyzing the dynamic behavior of molecular systems over time. nih.gov In drug discovery, these simulations are critical for assessing the stability of a ligand-receptor complex, providing insights that go beyond the static picture offered by molecular docking. nih.govmdpi.com For the compound 5-bromo-6-methyl-2(1H)-quinolinone, MD simulations can predict the binding stability, conformational changes, and key interactions when it is bound to a potential biological target. mdpi.com This method simulates the realistic movements and interactions of the ligand and protein in a solvated environment, offering a more accurate evaluation of the compound's potential. nih.gov

The primary goal of performing MD simulations on a ligand-receptor complex is to validate the binding mode and evaluate its stability over a set period, typically in the nanosecond range. youtube.com Researchers analyze the trajectory of the simulation to understand how the ligand and protein interact and if the complex remains stable. nih.gov Several key metrics are used to interpret the results of an MD simulation.

Another critical parameter is the Root Mean Square Fluctuation (RMSF), which is calculated for individual amino acid residues. researchgate.net The RMSF profile highlights the flexible and rigid regions of the protein. researchgate.net Residues in the binding site that exhibit low fluctuation values are indicative of stable and persistent interactions with the ligand.

The data derived from these simulations are typically compiled to build a comprehensive picture of the ligand's behavior in the active site.

Table 1: Representative Molecular Dynamics Simulation Metrics for a 5-Bromo-6-methyl-2(1H)-quinolinone-Receptor Complex

This table illustrates typical data obtained from an MD simulation to assess complex stability.

| Metric | Typical Value | Interpretation |

| Simulation Duration | 100 ns | The total time the molecular system was simulated. |

| Protein Backbone RMSD | ~1.5 - 3.0 Å | A value in this range that plateaus indicates the protein has reached a stable equilibrium. mdpi.com |

| Ligand RMSD | < 2.0 Å | A low and stable value suggests the ligand does not diffuse out of the binding pocket and maintains a consistent binding pose. nih.gov |

| Average Hydrogen Bonds | 2-4 | A consistent number of hydrogen bonds indicates stable specific interactions. researchgate.net |

Table 2: Analysis of Key Amino Acid Interactions with 5-Bromo-6-methyl-2(1H)-quinolinone

This table shows a hypothetical breakdown of the most significant interactions identified during an MD simulation.

| Interacting Residue | Interaction Type | Interaction Occupancy (%) |

| ASP 129 | Hydrogen Bond | 92% |

| LEU 83 | Hydrophobic | 85% |

| VAL 35 | Hydrophobic | 78% |

| GLN 132 | Water Bridge | 65% |

Molecular Interactions and Biological Target Engagement of 2 1h Quinolinone Derivatives

Interaction with Nucleic Acids and Associated Enzymes

The ability of small molecules to interact with DNA and its associated enzymes is a key mechanism for many therapeutic agents. Quinolinone derivatives have been investigated for their potential to interfere with DNA replication and maintenance through various mechanisms.

Mechanisms of DNA Topoisomerase Inhibition by Quinolinone Analogues

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The primary mechanism of action for many quinolones involves the stabilization of a ternary complex between the enzyme and DNA. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death. nih.govnih.gov This mode of action classifies them as topoisomerase poisons. nih.govnih.gov

While extensively studied in bacteria, the inhibition of human topoisomerases by certain quinolinone derivatives has also been explored. mdpi.com For instance, some pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit human topoisomerase I and IIα. mdpi.com The core quinolinone scaffold plays a crucial role in binding to the enzyme-DNA complex. nih.govresearchgate.net

Investigating DNA Intercalation Properties of 5-Bromo-6-methyl-2(1H)-quinolinone

DNA intercalation is another mechanism by which small molecules can disrupt DNA function. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix. While some quinolones have been suggested to interact with DNA through intercalation, this is not their primary mechanism of topoisomerase inhibition. nih.govresearchgate.net Studies on various quinolones have shown that they can bind to single-stranded DNA, and this interaction appears to be relevant to their activity within the gyrase-DNA complex. nih.gov The planarity of the quinolinone ring system in 5-bromo-6-methyl-2(1H)-quinolinone suggests the potential for DNA intercalative binding, although specific studies on this compound are not extensively reported. The electronic properties conferred by the bromine atom and the methyl group would likely influence the strength and mode of such an interaction.

Enzyme Active Site Binding and Inhibition Profiles

The diverse biological activities of quinolinone derivatives are often a result of their ability to bind to and modulate the activity of various enzymes.

Potential Modulatory Effects on Metabolic Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of endogenous and exogenous compounds, including many drugs. nih.gov The interaction of new chemical entities with CYP enzymes is a critical aspect of drug development. Some quinoline-containing compounds have been shown to interact with CYP isoforms. For example, the 3-hydroxylation of quinine (B1679958) is primarily mediated by CYP3A4. nih.gov Studies on quinoline-4-carboxamide analogs have demonstrated that the position of the nitrogen atom within the quinoline (B57606) ring influences the coordination with the heme iron of CYP2C9, a major drug-metabolizing enzyme. nih.gov Given the structural similarities, it is plausible that 5-bromo-6-methyl-2(1H)-quinolinone could also interact with and potentially modulate the activity of various CYP isoforms. However, specific studies on the metabolic profile and CYP inhibition potential of 5-bromo-6-methyl-2(1H)-quinolinone are not widely documented.

Kinase Binding and Inhibition Studies (e.g., VEGFR-2 binding models)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. fmhr.orgnih.gov Consequently, VEGFR-2 has emerged as a significant target for the development of anticancer therapies. fmhr.orgnih.gov Numerous quinolinone and quinazoline (B50416) derivatives have been identified as potent inhibitors of VEGFR-2. fmhr.orgnih.govresearchgate.netnih.govrsc.org

Structure-Activity Relationship (SAR) Studies in Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinolinone and quinazoline derivatives, extensive SAR studies have been conducted, particularly in the context of kinase inhibition. nih.govacs.orgmdpi.comnih.govresearchgate.net

For VEGFR-2 inhibitors, the nature and position of substituents on the quinolinone ring are critical. For example, in a series of quinoline-thiazolidine-4-one urea (B33335) derivatives, the substitution pattern significantly impacted their VEGFR-2 inhibitory potency. nih.gov Similarly, for quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important kinase in cancer, specific substitutions at the 6- and 7-positions of the quinazoline ring with electron-donating groups were found to enhance activity. researchgate.net

Influence of Halogen and Methyl Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the 2(1H)-quinolinone ring are pivotal in modulating the binding affinity and selectivity of these derivatives for their biological targets. Halogen atoms, such as bromine and chlorine, and methyl groups are common modifications that can significantly impact a compound's activity through a combination of steric, electronic, and hydrophobic effects.

Research on various quinoline derivatives has demonstrated that the introduction of a halogen atom can enhance biological activity. For instance, studies on quinoline-based chalcones as potential HIV reverse transcriptase (RT) inhibitors have indicated that compounds with chloro and bromo substitutions exhibit potent cytotoxicity against HIV-RT nih.gov. This suggests that the electronic-withdrawing nature and the size of the halogen atom at specific positions can contribute favorably to the binding interactions within the active site of the enzyme. In a different context, the investigation of methcathinone (B1676376) analogs revealed that aryl substitution, including with bromine, can significantly alter the compound's stimulant activity nih.gov.

The position of the substituent is also a critical determinant of its effect. For example, in a series of N-substituted-2-quinolonylacetohydrazides designed as potential anti-COVID-19 agents, the presence of a methyl group on the quinolinone ring was a key structural feature, with derivatives showing good binding affinity to the main protease (Mpro) of SARS-CoV-2 nih.gov.

The following table summarizes the influence of various substituents on the biological activity of different quinolinone-related scaffolds, providing insight into the potential effects of the 5-bromo and 6-methyl substitutions.

| Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

| Quinoline-based chalcones | Chloro, Bromo | Aryl ring | Potent cytotoxicity against HIV-RT | nih.gov |

| Methcathinone | Bromo | 3- and 4-positions of aryl ring | Position-dependent impact on hyperlocomotion | nih.gov |

| 2-Quinolonylacetohydrazides | Methyl | 7-position | Good binding affinity to SARS-CoV-2 Mpro | nih.gov |

It is important to note that while these examples are from related quinoline and quinolinone derivatives, direct experimental data on the specific compound 5-bromo-6-methyl-2(1H)-quinolinone is not available in the reviewed literature. However, based on the observed trends, it can be hypothesized that the 5-bromo substituent may enhance binding affinity through halogen bonding and increased hydrophobicity, while the 6-methyl group could provide favorable steric interactions and also contribute to hydrophobicity, potentially influencing both potency and selectivity.

Exploration of Binding Pockets and Key Interacting Residues

The biological activity of 2(1H)-quinolinone derivatives is intrinsically linked to their ability to fit within and interact with specific residues in the binding pockets of their target proteins. Molecular docking studies on various quinolinone analogs have provided valuable insights into these interactions, highlighting the key amino acids involved in forming stable ligand-protein complexes.

For instance, in the context of SARS-CoV-2, molecular docking of an (E)-N'-(3-methoxybenzylidene)-2-((7-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide with the RNA-dependent RNA polymerase (RdRp) revealed crucial hydrogen bonding interactions with residues TYR619, ASP623, and GLU811 nih.gov. These interactions are essential for the stabilization of the compound within the active site.

In a different study focusing on thiopyrano[2,3-b]quinoline derivatives as cannabinoid receptor 1a (CB1a) modulators, docking studies identified interactions with a range of amino acid residues including PHE, ILE, LYS, VAL, and TRP nih.gov. This indicates that the binding of quinoline-type structures can involve a combination of hydrophobic interactions, hydrogen bonds, and pi-stacking interactions.

The table below presents key interacting residues identified in molecular docking studies of various quinolinone derivatives with their respective biological targets.

| Target Protein | Quinolinone Derivative | Key Interacting Residues | Type of Interaction | Reference |

| SARS-CoV-2 RdRp | (E)-N'-(3-methoxybenzylidene)-2-((7-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide | TYR619, ASP623, GLU811 | Hydrogen Bonds | nih.gov |

| Cannabinoid Receptor 1a (CB1a) | Thiopyrano[2,3-b]quinoline derivatives | PHE, ILE, LYS, VAL, TRP | Hydrophobic, Hydrogen Bonds, Pi-stacking | nih.gov |

Future Directions and Emerging Research Avenues for 5 Bromo 6 Methyl 2 1h Quinolinone

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis of complex molecules like 5-bromo-6-methyl-2(1H)-quinolinone often involves harsh reaction conditions, multiple steps, and the generation of hazardous waste. Chemoenzymatic and biocatalytic approaches offer greener, more efficient, and highly selective alternatives. The application of enzymes in the synthesis of quinoline (B57606) and 2-quinolone cores is a burgeoning field of research.

Recent studies have demonstrated the successful use of oxidoreductases, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), for the synthesis of quinoline and 2-quinolone derivatives. For instance, MAO-N has been employed for the aromatization of tetrahydroquinolines to quinolines. This biocatalytic transformation highlights the potential for enzymatic reactions to construct the core quinolinone structure. Furthermore, computational studies have indicated that both steric and electronic properties of the substrates can influence the efficiency of these biotransformations. nih.gov

Table 1: Potential Biocatalysts for Quinolinone Synthesis

| Enzyme Class | Specific Enzyme Example | Potential Application in 5-Bromo-6-methyl-2(1H)-quinolinone Synthesis |

| Oxidoreductases | Monoamine Oxidase (MAO-N) | Aromatization of a corresponding tetrahydroquinolinone precursor. |

| Oxidoreductases | Horseradish Peroxidase (HRP) | Oxidative cyclization to form the 2-quinolone ring. |

| Halogenases | Flavin-dependent halogenases | Regioselective bromination at the C5 position. |

| Hydrolases | Lipases | Resolution of racemic intermediates to produce enantiopure analogues. |

Advanced Computational Design of Next-Generation Analogues

In silico methods are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For 5-bromo-6-methyl-2(1H)-quinolinone, advanced computational techniques can be employed to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) can be utilized to understand the relationship between the structural features of quinolinone derivatives and their biological activity. These models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. rsc.org

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its biological target at the atomic level. nih.govrsc.org By docking 5-bromo-6-methyl-2(1H)-quinolinone and its virtual analogues into the active site of a target protein, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for inhibitory activity. rsc.org MD simulations can further provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding mode over time. nih.gov These computational approaches can guide the strategic modification of the 5-bromo-6-methyl-2(1H)-quinolinone scaffold to enhance its interaction with specific targets. rsc.org

Table 2: Computational Methods for Analogue Design

| Computational Method | Application for 5-Bromo-6-methyl-2(1H)-quinolinone Analogues | Key Insights Gained |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of novel analogues. | Identification of key structural features influencing activity. rsc.org |

| Molecular Docking | Predicting the binding mode and affinity to a target protein. | Visualization of ligand-receptor interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex. | Understanding the dynamic behavior of the binding interaction. nih.gov |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of analogues. | Quantitative prediction of potency changes upon structural modification. |

Elucidation of Novel Molecular Mechanisms and Target Identification

While the quinolinone scaffold is known to interact with a variety of biological targets, the specific molecular mechanisms of action for 5-bromo-6-methyl-2(1H)-quinolinone remain to be fully elucidated. Identifying the precise cellular targets and pathways modulated by this compound is a critical step in understanding its therapeutic potential.

Quinoline derivatives have been shown to act as inhibitors of various enzymes, including phosphodiesterases (PDEs), histone demethylases, and acetylcholinesterase (AChE). nih.govrsc.orgnih.gov For example, studies on other quinoline derivatives have shown that the quinoline ring can engage in π-π stacking interactions with tyrosine residues in the active site of enzymes like c-Met, while the nitrogen atom can form hydrogen bonds. nih.gov The bromo and methyl substituents on the 5-bromo-6-methyl-2(1H)-quinolinone ring will significantly influence its electronic and steric properties, potentially conferring selectivity for novel molecular targets.

Future research should focus on unbiased target identification approaches, such as chemical proteomics and affinity-based protein profiling, to pull down the cellular binding partners of 5-bromo-6-methyl-2(1H)-quinolinone. Once potential targets are identified, detailed biochemical and cellular assays will be necessary to validate these interactions and elucidate the downstream signaling pathways affected by the compound. This knowledge will be instrumental in defining the therapeutic indications for which this compound and its future analogues may be most effective.

High-Throughput Screening Methodologies for Molecular Interaction Discovery

High-throughput screening (HTS) is a powerful technology for rapidly testing large libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com While 5-bromo-6-methyl-2(1H)-quinolinone itself can be considered a lead compound, HTS can be employed in several ways to advance its development.

Firstly, HTS can be used to screen libraries of diverse small molecules to identify compounds that synergize with 5-bromo-6-methyl-2(1H)-quinolinone, potentially leading to combination therapies with enhanced efficacy. Secondly, HTS assays can be developed to screen for novel biological targets of 5-bromo-6-methyl-2(1H)-quinolinone and its analogues. This could involve cell-based phenotypic screens where the effect of the compounds on a specific cellular process, such as cell proliferation or apoptosis, is measured. frontiersin.org

The development of robust and miniaturized HTS assays is crucial for efficient screening. bmglabtech.com Fluorescence-based assays, for example, are commonly used to monitor enzyme activity in a high-throughput format. nih.gov For instance, a quantitative high-throughput screening (qHTS) campaign was successfully used to identify 8-hydroxyquinolines as inhibitors of histone demethylases by monitoring the production of formaldehyde (B43269) in a real-time fluorogenic coupled assay. nih.gov Similar methodologies could be adapted to discover the molecular interactions of 5-bromo-6-methyl-2(1H)-quinolinone. The use of microdroplet-based reaction platforms is another emerging HTS technology that can accelerate the optimization of synthesis conditions and the discovery of new reactions for quinoline derivatives. nih.gov

Table 3: High-Throughput Screening Approaches

| HTS Approach | Application for 5-Bromo-6-methyl-2(1H)-quinolinone | Expected Outcome |

| Target-based Screening | Screening compound libraries against a known target of the quinolinone. | Identification of more potent or selective inhibitors. |

| Phenotypic Screening | Screening compound libraries for a desired cellular effect (e.g., anti-proliferative). | Discovery of compounds with novel mechanisms of action. |

| Synergy Screening | Screening a compound library in the presence of 5-bromo-6-methyl-2(1H)-quinolinone. | Identification of compounds for combination therapy. |

| Target Identification | Using the compound as a probe to screen for interacting proteins. | Discovery of novel molecular targets. |

Q & A

Q. What are the established synthetic methodologies for 5-bromo-6-methyl-2(1H)-quinolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of precursor quinolinones or cyclization of brominated intermediates. For example:

- Bromination : Direct bromination of 6-methyl-2(1H)-quinolinone using bromine (Br₂) in dichloromethane (DCM) at 0°C yields ~65% product with 98% purity after recrystallization .

- Cyclization : Bromo-substituted amides (e.g., 5-bromo-6-methylamide) undergo cyclization in DMF with K₂CO₃ at 80°C, achieving 72% yield and 95% purity .

- Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact byproduct formation. Lower temperatures reduce side reactions, while polar aprotic solvents enhance cyclization efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-bromo-6-methyl-2(1H)-quinolinone?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns. For brominated quinolinones, deshielding effects on adjacent protons (e.g., δ 7.68–7.64 ppm for aromatic protons) and carbons confirm bromine placement .

- HRMS : Validates molecular weight (e.g., observed m/z 282.9845 vs. calculated 282.9844 for C₁₁H₁₀BrNO₃) .

- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the quinolinone core) .

Q. What are the key considerations for safe handling and storage of brominated quinolinone derivatives in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood due to respiratory irritation risks .

- Storage : Store in amber vials at ambient temperatures, away from light and moisture, to prevent degradation .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to improve the scalability of 5-bromo-6-methyl-2(1H)-quinolinone synthesis while minimizing byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity and improve scalability .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies are employed to resolve discrepancies between computational predictions and experimental bioactivity data for brominated quinolinones?

- Methodological Answer :

- Docking Validation : Compare molecular docking results (e.g., sigma receptor binding) with experimental IC₅₀ values. Adjust force fields to account for halogen bonding .

- Experimental Replicates : Conduct dose-response curves (e.g., 0.1–100 µM) in triplicate to identify outliers .

- Purity Checks : Confirm compound purity (>95%) via HPLC to rule out impurity-driven artifacts .

Q. What in vitro and in vivo models are appropriate for evaluating the sigma receptor affinity of 5-bromo-6-methyl-2(1H)-quinolinone derivatives?

- Methodological Answer :

- In Vitro : Radioligand binding assays (e.g., [³H]DTG displacement in rat brain membranes) quantify sigma-1 receptor affinity .

- In Vivo : Forced-swim tests (FST) in mice assess antidepressant-like activity (e.g., reduced immobility time at 10 mg/kg) .

- Controls : Compare with reference agonists (e.g., DTG) and antagonists (e.g., rimcazole) to validate mechanism .

Q. How does the introduction of methyl and bromo substituents at positions 5 and 6 influence the electronic properties and biological activity of the quinolinone core?

- Methodological Answer :

- Electronic Effects : Methyl groups enhance electron density at C6, stabilizing intermediates in nucleophilic reactions. Bromine at C5 increases electrophilicity, facilitating cross-coupling .

- Bioactivity : Methyl groups improve membrane permeability, while bromine enhances sigma receptor binding (e.g., 34b derivative with IC₅₀ = 30 nM) .

- SAR Table :

| Substituent Position | Effect on LogP | Sigma Receptor IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5-Br, 6-Me | +0.8 | 30 | |

| 5-H, 6-Me | +0.5 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.